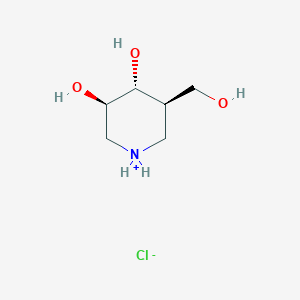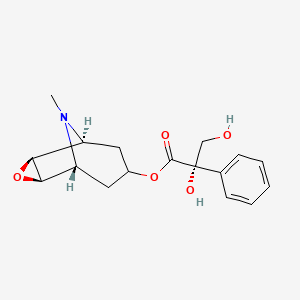
Anisodine
Übersicht
Beschreibung
Anisodine, also known as daturamine and α-hydroxyscopolamine, is an antispasmodic and anticholinergic drug . It is a tropane alkaloid found naturally in plants of the family Solanaceae, notably Anisodus tanguticus . It was separated from the herbal medicine Anisodus tanguticus from Qinghai province, and its hydrobromide form was an originally created new drug in China .
Synthesis Analysis
The synthesis of (-)-Anisodine can be efficiently prepared using 6-beta-acetyltropine as the starting material via a key step of the Sharpless asymmetric dihydroxylation (AD) .Molecular Structure Analysis
The IUPAC name of Anisodine is 9-methyl-3-oxa-9-azatricyclo [3.2.1.0 2,4 ]non-7-yl α-hydroxy-α- (hydroxymethyl)benzeneacetate . The molecular formula is C17H21NO5, and the molar mass is 319.357 g·mol −1 .Chemical Reactions Analysis
Anisodine competes with acetylcholine in the M cholinergic receptor to prevent acetylcholine binding M cholinergic receptor, thus blocking the nerve impulse transmission and interfering with the physiological function based on the cholinergic neurotransmission .Physical And Chemical Properties Analysis
Anisodine appears as white crystals or crystalline powder . Its flash point is 253.2 °C . The melting point ranges from 126–128 °C (acetone-H2O), 190–192 °C (95% ethanol), to 197–200 °C (absolute ethanol) .Wissenschaftliche Forschungsanwendungen
Treatment of Acute Ischemic Stroke
Anisodine hydrobromide (Ani) injection has been found to be effective and safe in improving the outcome of acute ischemic stroke (AIS) . It has been shown to significantly reduce the National Institutes of Health Stroke Scale, modified Rankin Scale, and the relative time to peak . Additionally, Ani injection significantly increased the Barthel Index, relative cerebral blood volume, and clinical efficacy .
Neuroprotection and Cerebral Circulation Promotion
Anisodine, as a central muscarinic cholinergic receptor blocker, has a neuroprotective and cerebral circulation-promoting effect in the treatment of AIS . This can be correlated to the pharmacological actions of anti-oxidative damage, anti-inflammation, inhibition of neuronal apoptosis, and amelioration of cerebral circulation .
Treatment of Central Nervous System Diseases
Originally, Anisodine was mainly used in the treatment of various diseases of the central nervous system . It competes with acetylcholine in the M cholinergic receptor to prevent acetylcholine from binding M cholinergic receptor, thus blocking the nerve impulse transmission and interfering with the physiological function based on the cholinergic neurotransmission .
Treatment of Cerebrovascular Disease
The efficacy of Anisodine for the treatment of cerebrovascular disease was validated from 1970 to 1975 . It could improve the functional recovery after acute paralysis induced by inflammation of the nervous system and cerebrovascular disease .
Treatment of Ischemic Eye Diseases
Compound Anisodine injection, based on a combination of procaine and anisodine hydrobromide, showed a good effect for a variety of ischemic eye diseases induced by a variety of causes and other related eye diseases . It is especially superior to traditional therapies for ischemic lesions of the optic nerve, retina, and choroid .
Treatment of Ischemic Ophthalmopathy
Compound Anisodine injection has been widely used in the treatment of ischemic ophthalmopathy . It has achieved exciting results in promoting the treatment for various eye diseases .
Wirkmechanismus
Target of Action
Anisodine, also known as daturamine and α-hydroxyscopolamine, is a tropane alkaloid found naturally in plants of the family Solanaceae . The primary targets of Anisodine are the M cholinergic receptors and α1-adrenergic receptors . These receptors play a crucial role in nerve impulse transmission and physiological functions based on cholinergic neurotransmission .
Mode of Action
Anisodine competes with acetylcholine in the M cholinergic receptor to prevent acetylcholine from binding to the M cholinergic receptor . This action blocks nerve impulse transmission and interferes with the physiological function based on cholinergic neurotransmission . It has a weaker intensity of action than atropine, as well as toxicity .
Biochemical Pathways
Anisodine affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway . This pathway plays a significant role in cell survival, proliferation, and differentiation, particularly under hypoxic conditions .
Pharmacokinetics
Oral Anisodine is absorbed rapidly and completely . .
Result of Action
Anisodine has multiple non-cholinergic effects, including cell protective effects, attenuating neuronal cell death and apoptosis, alleviating oxidative stress damage, and decreasing Ca2+ accumulation . It has been found to be effective and safe in improving acute ischemic stroke (AIS) outcome .
Action Environment
The composition of core root microbiomes in the plant Anisodus tanguticus, from which Anisodine is extracted, is related to Anisodine contents . This suggests that environmental factors, such as the microbiome of the plant, can influence the production of Anisodine. Furthermore, the distribution and levels of active compounds within A. tanguticus are influenced by environmental factors such as altitude, precipitation in the warmest season (Bio 18), and the average annual temperature (Bio 1) .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJREKXHLFEVHN-QDXGGTILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76822-34-9 (hydrochloride) | |
| Record name | Anisodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20967080 | |
| Record name | Anisodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anisodine | |
CAS RN |
52646-92-1 | |
| Record name | Anisodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANISODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Anisodine?
A1: Anisodine primarily acts as a muscarinic receptor antagonist. [, , , , ] It exhibits similar pharmacological properties to scopolamine, though generally with weaker potency. [, ]
Q2: Which muscarinic receptor subtypes are most affected by Anisodine?
A2: While Anisodine can modulate M1, M2, M4, and M5 receptors, research suggests a particularly significant interaction with the M2 subtype. [] This interaction seems crucial for its neuroprotective effects in cerebral ischemia models. []
Q3: How does Anisodine impact acetylcholine levels in the brain?
A3: Studies show that Anisodine can counteract the acetylcholine decrease induced by anisodine, a muscarinic agonist known to cause memory deficits. [, ] This suggests that Anisodine might help maintain acetylcholine balance in specific brain regions. [, ]
Q4: What are the downstream effects of Anisodine's muscarinic receptor antagonism?
A4: Anisodine's antagonism of muscarinic receptors leads to various downstream effects, including:
- Neuroprotection: It reduces neuronal necrosis and apoptosis in chronic cerebral hypoperfusion models. [] This effect is potentially linked to modulation of monoamine neurotransmitter systems and the central cholinergic system. []
- Improved Blood Flow: Anisodine demonstrably improves blood circulation in various ocular tissues, such as the retina and optic nerve. [, , , , ]
- Reduced Inflammation and Oxidative Stress: Research indicates a potential role of Anisodine in mitigating inflammation and oxidative damage, contributing to its protective effects in conditions like acute lung injury and hemorrhagic shock. [, ]
Q5: What is the molecular formula and weight of Anisodine?
A5: Anisodine has the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize Anisodine?
A6: Various techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the identification and characterization of Anisodine and its metabolites. [, ]
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anisodine?
A8: Although detailed pharmacokinetic studies are not provided, research reveals the identification of Anisodine and its metabolites in rat plasma, feces, and intestinal flora using LC-MS/MS techniques. [, , ] This suggests successful absorption and systemic distribution following oral administration in rats.
Q8: What are the primary clinical applications of Anisodine?
A8: Anisodine shows promise in treating various ophthalmological and neurological conditions, particularly those involving ischemia or impaired blood flow. Clinical research highlights its potential in:
- Diabetic Retinopathy: Anisodine may help alleviate retinal functional damage following panretinal photocoagulation, a common treatment for diabetic retinopathy. [] It also shows potential in improving retinal blood supply after vitrectomy in proliferative diabetic retinopathy. []
- Optic Neuropathies: Studies suggest Anisodine's efficacy in treating traumatic optic neuropathy, potentially through improving blood flow to the optic nerve. [, , ] It may also benefit patients with non-arteritic anterior ischemic optic neuropathy. []
- Central Retinal Artery Occlusion: Anisodine shows promise in improving vision and visual field defects in patients with central retinal artery occlusion. []
- Blepharospasm: Research supports the use of Anisodine, often in combination with other therapies, for managing blepharospasm, a condition characterized by involuntary eyelid spasms. [, ]
Q9: What animal models are used to study the effects of Anisodine?
A9: Researchers utilize various animal models, primarily rodents like rats, to investigate Anisodine's effects. These include:
- Middle Cerebral Artery Occlusion (MCAO) in Rats: This model mimics ischemic stroke and helps study Anisodine's neuroprotective potential. []
- Chronic Cerebral Hypoperfusion (CCH) in Rats: Induced by bilateral common carotid artery ligation (2-VO), this model aids in understanding Anisodine's effects on chronic reduction of blood flow to the brain. []
- Oleic Acid-Induced Acute Lung Injury in Rats: This model facilitates the investigation of Anisodine's protective effects against lung injury. []
- Hemorrhagic Shock Models in Rats: These models help evaluate Anisodine's impact on organ damage following severe blood loss. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




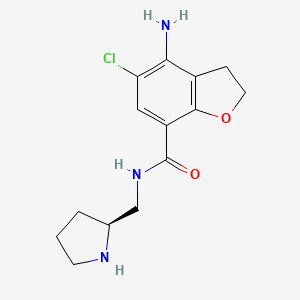

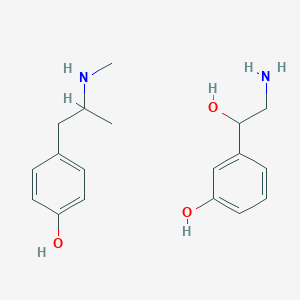

![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)
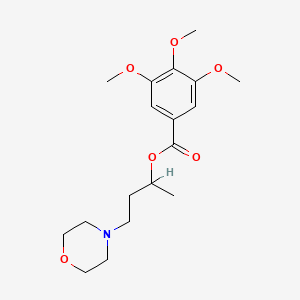
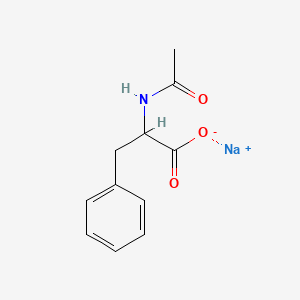
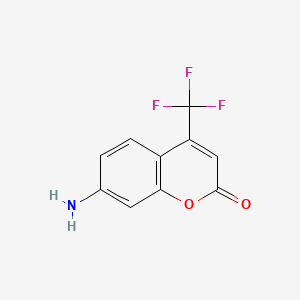
![(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one](/img/structure/B1665041.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)
